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Sodium hydrogen oxydi(acetate)

Cat. No.: B8808935
CAS No.: 50795-24-9
M. Wt: 156.07 g/mol
InChI Key: WESJBTCFPDPYGH-UHFFFAOYSA-M
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Description

Contextualization within Modern Chemical Science

Sodium hydrogen oxydi(acetate), also known by its IUPAC name sodium 2-(carboxymethyloxy)acetate, is an organic chemical compound representing the monosodium salt of oxydiacetic acid. As a derivative of a dicarboxylic acid, its molecular structure is characterized by a central ether linkage flanked by two acetate (B1210297) groups, with one of these groups existing as a carboxylate salt and the other as a carboxylic acid. This unique arrangement of functional groups—an ether oxygen and two carboxyl moieties—positions the compound as a significant subject of interest in coordination chemistry and materials science.

The parent compound, oxydiacetic acid (also known as diglycolic acid), is recognized for its capacity to act as a tridentate ligand. akjournals.com This means it can bind to a central metal atom through three of its atoms—the ether oxygen and one oxygen atom from each of the two carboxylate groups. This chelating ability is fundamental to its role in modern chemical research. The partial neutralization to form the monosodium salt, sodium hydrogen oxydi(acetate), retains this essential structural feature, making it a valuable precursor and building block in the synthesis of more complex molecular architectures.

The study of such compounds is integral to the broader field of supramolecular chemistry, where non-covalent interactions are harnessed to design and synthesize large, well-organized molecular assemblies. The specific properties of the oxydiacetate ligand allow for considerable structural diversity in the coordination compounds it forms.

Table 1: Chemical and Physical Properties of Sodium Hydrogen Oxydi(acetate) and its Parent Acid

Property Sodium Hydrogen Oxydi(acetate) Oxydiacetic Acid (Diglycolic Acid)
IUPAC Name Sodium 2-(carboxymethyloxy)acetate 2,2'-Oxydiacetic acid
Synonyms Monosodium diglycolate (B8442512) Diglycolic acid, 3-Oxapentanedioic acid
CAS Number 50795-24-9 110-99-6
Chemical Formula C₄H₅NaO₅ C₄H₆O₅
Molecular Weight 156.07 g/mol 134.09 g/mol
Functional Groups Carboxylate, Carboxylic Acid, Ether 2x Carboxylic Acid, Ether
Melting Point Not available 140-144 °C akjournals.com
Solubility Soluble in water Soluble in water and ethanol (B145695) akjournals.com

Significance in Interdisciplinary Scientific Inquiry

The significance of sodium hydrogen oxydi(acetate) in scientific research is primarily derived from the versatile coordination behavior of its corresponding anion, the oxydiacetate (oda) ligand. This ligand's ability to act as a flexible and potentially tridentate chelating agent makes it highly valuable across multiple scientific disciplines. akjournals.com

In coordination chemistry , the 'oda' ligand is of great interest for its ability to form stable complexes with a wide array of metal ions, including transition metals, rare earth metals, and lead. akjournals.comtandfonline.com Research has shown that the flexibility of the ether linkage allows the ligand to adopt various conformations when binding to a metal center, leading to the formation of diverse and complex structures such as coordination polymers. tandfonline.comrsc.org For instance, the 'oda' ligand has been used to construct one-dimensional chain structures and three-dimensional frameworks, which are studied for their potential applications in fields like nonlinear optics and ion exchange. tandfonline.com Theoretical studies have explored the different binding arrangements (conformations known as mer and fac) of the 'oda' ligand, which influence the geometry and stability of the resulting metal complexes. rsc.org

The field of radiochemistry also benefits from the chelating properties of oxydiacetic acid and its derivatives. Understanding how these ligands interact with actinides is crucial for developing advanced nuclear fuel cycles and managing radioactive waste. For example, the complexation of the hexavalent neptunyl ion (NpO₂²⁺) with oxydiacetic acid has been systematically investigated to determine the stability and bonding nature of the resulting complexes. acs.orgnih.gov Such fundamental research helps in designing more efficient extractants for partitioning transuranium elements. acs.orgnih.gov

Furthermore, in materials science and chemical synthesis , oxydiacetic acid serves as a chemical intermediate for a range of products. virtuemarketresearch.com It has been used in the preparation of specialized materials like needle-like aragonite particles. akjournals.comchemicalbook.com Its application extends to the synthesis of agrochemicals and pharmaceuticals, highlighting the role of the oxydiacetate backbone as a versatile building block. virtuemarketresearch.com Consequently, sodium hydrogen oxydi(acetate), as a stable and soluble form of this ligand, is a convenient starting material for these synthetic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H5NaO5 B8808935 Sodium hydrogen oxydi(acetate) CAS No. 50795-24-9

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

50795-24-9

Molecular Formula

C4H5NaO5

Molecular Weight

156.07 g/mol

IUPAC Name

sodium;2-(carboxymethoxy)acetate

InChI

InChI=1S/C4H6O5.Na/c5-3(6)1-9-2-4(7)8;/h1-2H2,(H,5,6)(H,7,8);/q;+1/p-1

InChI Key

WESJBTCFPDPYGH-UHFFFAOYSA-M

Canonical SMILES

C(C(=O)O)OCC(=O)[O-].[Na+]

Origin of Product

United States

Synthesis Methodologies and Mechanistic Investigations of Sodium Hydrogen Oxydi Acetate

Established Synthetic Pathways

The production of sodium hydrogen oxydi(acetate) can be achieved through several established synthetic routes, each with its own set of reactants, conditions, and mechanistic features. These pathways range from simple neutralization reactions to more complex industrial processes.

Neutralization Reactions with Acetic Acid Derivatives

A fundamental approach to synthesizing sodium hydrogen oxydi(acetate) involves the partial neutralization of acetic acid. wikipedia.org This process is based on the reaction between an acid and a base. When acetic acid is half-neutralized and the resulting solution is evaporated, crystals of sodium hydrogen oxydi(acetate) are formed. wikipedia.org This can be conceptualized as a homoassociation process, where the acidity of acetic acid is enhanced in a concentrated solution. wikipedia.org

The reaction can be represented as: 2 CH₃COOH + NaOH → Na⁺[(CH₃CO₂)₂H]⁻ + H₂O wikipedia.org

This method highlights the formation of the hydrogen-bonded anion (CH₃CO₂)₂H⁻, which is a key structural feature of the compound. wikipedia.org While this species is not significantly present in solution, it readily forms stable crystals. wikipedia.org

Direct Combination Approaches and Anhydrous Preparations

Anhydrous preparations of sodium hydrogen oxydi(acetate) often involve the direct combination of anhydrous sodium acetate (B1210297) and acetic acid. nih.gov This method is particularly useful for producing special grades of the compound. nih.gov The reaction proceeds by the association of one molecule of acetic acid with one molecule of sodium acetate.

Another direct combination method involves reacting sodium metal with anhydrous acetic acid. wikipedia.org This process, known as the Niacet Process when used for producing anhydrous sodium acetate, involves extruding sodium metal into a ribbon and immersing it in anhydrous acetic acid. wikipedia.org The reaction produces sodium acetate and hydrogen gas. wikipedia.org By controlling the stoichiometry, this can be adapted for the synthesis of sodium hydrogen oxydi(acetate).

A direct combination reaction is a chemical process where two or more simple substances combine to form a more complex product. doubtnut.com In the context of sodium hydrogen oxydi(acetate) synthesis, this involves the direct reaction of precursors like sodium acetate and acetic acid. nih.gov

Hydrolytic Preparations and Related Processes

Hydrolysis, a chemical reaction with water, can also play a role in processes related to sodium hydrogen oxydi(acetate). infoplease.com When a salt of a weak acid, such as sodium acetate, is dissolved in water, it dissociates into its constituent ions. infoplease.comquora.com The acetate ion, being the conjugate base of the weak acid acetic acid, reacts with water to a certain extent to form acetic acid and hydroxide (B78521) ions, resulting in a slightly alkaline solution. infoplease.comquora.comdoubtnut.com

While not a direct synthesis method for sodium hydrogen oxydi(acetate), understanding the hydrolysis of sodium acetate is crucial as it influences the pH and equilibrium of aqueous solutions used in other synthesis pathways. echemi.com The hydrolysis of sodium acetate breaks it down into its components, including acetic acid, which can then participate in the formation of the diacetate complex in the presence of additional sodium acetate. echemi.com

Reactions Involving Sodium Carbonates and Bicarbonates

A widely used method for synthesizing sodium hydrogen oxydi(acetate) involves the reaction of acetic acid with sodium carbonate (Na₂CO₃) or sodium bicarbonate (NaHCO₃). nih.govchembk.comatamanchemicals.comvinipulchemicals.com This is an acid-base reaction where the acetic acid reacts with the carbonate or bicarbonate to form sodium acetate, carbon dioxide, and water. quora.comwhwanze.comweebly.com

Subsequently, the formed sodium acetate reacts with excess acetic acid to yield sodium hydrogen oxydi(acetate). atamanchemicals.com This method is favored in many industrial applications due to the availability and lower cost of sodium carbonate. guidechem.com The reaction can be carried out in water, ethanol (B145695), or even without a solvent. chembk.comguidechem.com For instance, one procedure involves adding sodium carbonate to water, heating the mixture, and then slowly adding glacial acetic acid. chembk.com The reaction mixture is then heated further, cooled for crystallization, and the product is filtered and dried. chembk.com A high yield of 95.8% has been reported for this method. chembk.com

Similarly, reacting acetic acid with sodium bicarbonate initially produces sodium acetate, water, and carbon dioxide. quora.comwhwanze.comechemi.com The sodium acetate then combines with unreacted acetic acid to form the desired product.

ReactantsConditionsYieldReference
Sodium Carbonate, Acetic Acid, WaterHeat to 40°C, then 80°C for 4 hours95.8% chembk.com
Sodium Carbonate, Acetic Acid, Acetic AnhydrideStirring, standing, and dryingNot specified chembk.com
Sodium Carbonate, Acetic AcidMolar ratio of 3.8-3.9:1 (acid:carbonate), 90°C, 180 min94% spkx.net.cn

Strategies Utilizing Sodium Metal in Acetic Acid

The reaction of sodium metal with acetic acid is a vigorous process that produces sodium acetate and hydrogen gas. wikipedia.orgyoutube.com Carboxylic acids, like acetic acid, react with active metals such as sodium to form the corresponding salt and liberate hydrogen. youtube.com

The reaction is as follows: 2 CH₃COOH + 2 Na → 2 CH₃COONa + H₂ wikipedia.org

To synthesize sodium hydrogen oxydi(acetate) using this method, the stoichiometry would need to be adjusted to ensure that there is an excess of acetic acid relative to the sodium metal, allowing for the formation of the diacetate complex after the initial formation of sodium acetate. This method is also used for the industrial production of anhydrous sodium acetate. wikipedia.org

One-Step and Two-Step Industrial Synthesis Methodologies

Industrial production of sodium hydrogen oxydi(acetate) often employs optimized one-step or two-step synthesis methodologies to maximize yield and efficiency.

Two-Step Synthesis: A common two-step industrial process involves first synthesizing sodium acetate, followed by its reaction with acetic acid. The initial synthesis of sodium acetate can be achieved by reacting acetic acid with sodium hydroxide or sodium carbonate. chemicalbook.comchemicalbook.com In the second step, the produced sodium acetate is reacted with additional acetic acid to form sodium hydrogen oxydi(acetate). nih.gov The two-step synthesis of other compounds, such as Na₄EDTA, involves the initial formation of an intermediate which is then hydrolyzed to the final product, a strategy that can improve purity and yield. umcs.pl

Some industrial methods also utilize high-pressure reactors and specific stirring speeds to control the reaction between acetic acid, acetic anhydride, and sodium carbonate. google.com This allows for direct drying of the product without a concentration step, saving energy and time. google.com

MethodReactantsKey FeaturesYieldReference
One-Step SynthesisGlacial Acetic Acid, Ionic Membrane Caustic Soda Flake, Anhydrous Sodium CarbonateNo external heating, simplified process>97% google.com
Acetic Acid-Sodium Carbonate (solvent-free)Acetic Acid, Sodium CarbonateShort production cycle, high yieldNot specified koreascience.kr
High-Pressure ReactionAcetic Acid, Acetic Anhydride, Sodium CarbonateHigh-speed stirring, high-pressure reactor~81% google.com
Two-Step (general)Acetic Acid, Sodium Hydroxide/Carbonate (Step 1); Sodium Acetate, Acetic Acid (Step 2)Separate synthesis and reaction stepsNot specified nih.govchemicalbook.comchemicalbook.com

Reaction Mechanism Elucidation in Synthetic Routes

The synthesis of sodium hydrogen oxydi(acetate) is fundamentally an acid-base reaction. The elucidation of its reaction mechanism, therefore, centers on understanding the behavior of the parent compound, oxydiacetic acid, in the presence of a base. This involves a detailed look at the proton transfer steps governed by acid-base equilibria and the transient species that are formed along the reaction pathway.

Acid-Base Equilibria and Proton Transfer Dynamics

The synthesis of sodium hydrogen oxydi(acetate) from its parent acid, oxydiacetic acid (also known as diglycolic acid), is governed by fundamental acid-base principles. Oxydiacetic acid is a diprotic acid, meaning it has two acidic protons on its two carboxylic acid functional groups that can be donated in a stepwise manner. wikipedia.orglibretexts.org

The sequential dissociation of these protons in an aqueous solution can be represented by two distinct equilibrium reactions:

First Dissociation: C₄H₆O₅ (aq) + H₂O (l) ⇌ H₃O⁺ (aq) + C₄H₅O₅⁻ (aq) (Oxydiacetic Acid ⇌ Hydrogen Oxydi(acetate) ion)

Second Dissociation: C₄H₅O₅⁻ (aq) + H₂O (l) ⇌ H₃O⁺ (aq) + C₄H₄O₅²⁻ (aq) (Hydrogen Oxydi(acetate) ion ⇌ Oxydi(acetate) ion)

The position of these equilibria is quantified by their respective acid dissociation constants (Kₐ) or, more conveniently, their pKₐ values. The significant difference between the two pKₐ values allows for the selective formation of the monosodium salt, sodium hydrogen oxydi(acetate). wikipedia.org By carefully controlling the stoichiometry—reacting one mole of oxydiacetic acid with one mole of a strong sodium base (like sodium hydroxide)—the equilibrium is shifted to strongly favor the formation of the hydrogen oxydi(acetate) anion (C₄H₅O₅⁻). solubilityofthings.com

The pKₐ values for oxydiacetic acid highlight the difference in acidity between the first and second protons.

Table 1: Acid Dissociation Constants (pKₐ) for Oxydiacetic Acid at 20°C

Dissociation SteppKₐ Value
pKₐ₁2.79
pKₐ₂3.93

Data sourced from reference wikipedia.org.

The proton transfer dynamics in this synthesis are characteristic of a classic acid-base neutralization reaction. When a strong base like sodium hydroxide is used, the transfer of the first proton from the oxydiacetic acid to the hydroxide ion (OH⁻) is an extremely rapid, diffusion-controlled process. Theoretical studies on proton transfer in aqueous systems suggest that the process involves the hydrogen-bonded water network, which facilitates the rapid shuttling of protons. rsc.org The rate-determining step in such reactions is often the diffusion of the reactants towards each other. rsc.org The equilibrium between the Zundel (H₅O₂⁺) and Eigen (H₉O₄⁺) complexes is a key concept in understanding proton mobility and transfer in aqueous solutions, representing the shared-proton structure and a solvated hydronium ion, respectively. rsc.org

Formation of Intermediate Species and Transition States

In the stepwise neutralization of oxydiacetic acid to form sodium hydrogen oxydi(acetate), the primary intermediate species is the conjugate base formed after the first deprotonation: the hydrogen oxydi(acetate) anion (C₄H₅O₅⁻).

Reactant: Oxydiacetic Acid (C₄H₆O₅)

Intermediate Anion: Hydrogen Oxydi(acetate) (C₄H₅O₅⁻)

Final Product (of this step): Sodium Hydrogen Oxydi(acetate) (NaC₄H₅O₅)

Potential Byproduct Anion: Oxydi(acetate) (C₄H₄O₅²⁻)

The formation of the hydrogen oxydi(acetate) anion is the central event in the synthesis. When one equivalent of sodium hydroxide is added to oxydiacetic acid, the hydroxide ion abstracts the most acidic proton (from the first carboxyl group) to form water and the intermediate anion. This anion is then stabilized by the sodium cation.

The transition state for this proton transfer reaction is a fleeting arrangement of atoms as the proton moves from the carboxylic oxygen to the oxygen of the hydroxide ion. Kinetic studies of similar acid-catalyzed reactions have identified stepwise mechanisms involving discrete intermediates. nih.gov For a simple proton transfer from a carboxylic acid, the transition state involves the partial breaking of the O-H bond of the acid and the partial formation of the H-O bond of the resulting water molecule. Computational studies have shown that such transition states can be modeled to understand the reaction pathway. nih.gov In the context of this synthesis, the transition state can be visualized as a complex where the oxydiacetic acid molecule, the sodium ion, and the hydroxide ion are in close proximity, with the proton being transferred through the aqueous medium. Research into other reactions suggests that intermediates can exist as contact ion pairs or solvent-separated ion pairs, which influences the subsequent reaction steps. nih.gov

Advanced Structural Characterization and Solid State Chemistry of Sodium Hydrogen Oxydi Acetate

Crystalline Structures and Polymorphism Studies

The solid-state structure of sodium hydrogen oxydi(acetate), a compound of interest in coordination chemistry, has been primarily elucidated through single-crystal X-ray diffraction studies. These investigations have revealed a well-defined crystalline architecture, although comprehensive studies on its polymorphism are not extensively documented in the current body of scientific literature.

Anhydrous and Hydrate (B1144303) Forms

The most thoroughly characterized form of sodium hydrogen oxydi(acetate) is its anhydrous crystalline structure. iucr.org Detailed X-ray diffraction studies have determined its crystallographic parameters, providing a foundational understanding of its solid-state arrangement. iucr.org The compound crystallizes in the monoclinic space group P2₁/c. iucr.org

Table 1: Crystallographic Data for Anhydrous Sodium Hydrogen Oxydi(acetate)

Parameter Value
Formula NaHO(CH₂COO)₂
Formula Weight 156.06 g/mol
Crystal System Monoclinic
Space Group P2₁/c
a 6.990(1) Å
b 9.610(1) Å
c 8.434(2) Å
β 103.34(1)°
Volume 551.2 ų
Z 4
Calculated Density 1.883 g/cm³

Data sourced from Albertsson, Grenthe, and Herbertsson (1973). iucr.org

Coordination Environment of Sodium Centers in Solid State

In the solid state of anhydrous sodium hydrogen oxydi(acetate), the sodium ions play a crucial role in cross-linking the oxydiacetate chains, thereby establishing a three-dimensional network. iucr.org The coordination environment around the sodium (Na⁺) centers is a key feature of its crystal structure.

Each sodium ion is coordinated by oxygen atoms from the carboxylate groups of the oxydiacetate anions. In the analogous compound, anhydrous sodium hydrogen o-phenylenedioxydiacetate, the sodium centers exhibit a pentagonal pyramidal coordination geometry, being bonded to six oxygen atoms. researchgate.net Similarly, in other sodium carboxylate complexes, such as sodium acetate (B1210297) trihydrate, the sodium ion has a distorted octahedral coordination with six oxygen atoms. wikipedia.org For sodium hydrogen oxydi(acetate), the alkali metal ions are instrumental in connecting the infinite chains of oxydiacetate ions. iucr.org

Insights from Hirshfeld Surface Analysis and Packing Environments

While specific Hirshfeld surface analysis studies for sodium hydrogen oxydi(acetate) are not prominent in the literature, this computational tool offers valuable insights into intermolecular interactions in molecular crystals. mdpi.comscirp.org Hirshfeld surface analysis maps the electron distribution of a molecule within a crystal, allowing for the visualization and quantification of intermolecular contacts. nih.govresearchgate.net

Spectroscopic and Diffraction Techniques in Structural Analysis

The determination of the intricate atomic arrangement of sodium hydrogen oxydi(acetate) relies heavily on advanced analytical techniques, with X-ray crystallography being the cornerstone method.

X-ray Crystallography for Atomic Arrangement Determination

Single-crystal X-ray crystallography has been the definitive technique for elucidating the three-dimensional structure of sodium hydrogen oxydi(acetate). iucr.org This powerful method involves diffracting X-rays off a single crystal of the material. flinnsci.calibretexts.org The resulting diffraction pattern of intensities and angles is then used to compute a three-dimensional electron density map, from which the precise positions of the atoms and the bonds between them can be determined. flinnsci.ca

The application of X-ray crystallography to sodium hydrogen oxydi(acetate) has successfully revealed its monoclinic crystal system and P2₁/c space group. iucr.org It provided the precise unit cell dimensions and the positions of the sodium, carbon, oxygen, and hydrogen atoms within the crystal lattice. iucr.org This detailed structural information is fundamental to understanding the coordination of the sodium ions and the extensive hydrogen-bonding network that characterizes this compound. iucr.org The refinement of the crystallographic data for the sodium compound resulted in a final R-value of 0.074, indicating a reliable structural determination. iucr.org

Infrared (IR) Spectroscopy for Functional Group Identification and Bonding

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in sodium hydrogen oxydi(acetate). The spectrum provides direct evidence for the simultaneous presence of both a protonated carboxylic acid (-COOH) and a deprotonated carboxylate (-COO⁻) group, distinguishing it from its parent diglycolic acid and its disodium (B8443419) salt. datapdf.comprinceton.edu

The IR spectrum of the parent diglycolic acid is characterized by strong absorptions corresponding to the C=O stretch of the carboxylic acid group, typically found between 1690 and 1750 cm⁻¹, and a very broad O-H stretching band in the 2500-3300 cm⁻¹ region, which is characteristic of hydrogen-bonded carboxylic acid dimers. princeton.edu The C-O-C ether linkage also shows a characteristic stretching vibration.

In sodium hydrogen oxydi(acetate), these features are modified. The presence of the carboxylate group (-COO⁻) gives rise to two distinct stretching vibrations: a strong asymmetric stretch (νₐₛ) typically in the 1570-1600 cm⁻¹ range and a weaker symmetric stretch (νₛ) around 1400 cm⁻¹. Concurrently, the remaining protonated carboxylic acid group (-COOH) displays its characteristic C=O stretch at a higher wavenumber, generally above 1700 cm⁻¹. princeton.edu The broad O-H absorption from the -COOH group persists. This combination of peaks is a definitive signature of the acid salt. Infrared absorption spectra have been effectively used to confirm the absence of free diglycolic acid and disodium diglycolate (B8442512) as impurities in purified samples of sodium hydrogen diglycolate. datapdf.com

Table 1: Characteristic Infrared Absorption Bands for Sodium Hydrogen Oxydi(acetate) This table is based on typical frequency ranges for the identified functional groups.

Vibrational ModeFunctional GroupApproximate Wavenumber (cm⁻¹)Intensity
O-H StretchCarboxylic Acid (-COOH)2500 - 3300Broad, Strong
C=O StretchCarboxylic Acid (-COOH)~1700 - 1730Strong, Sharp
Asymmetric COO⁻ StretchCarboxylate (-COO⁻)~1570 - 1600Strong
Symmetric COO⁻ StretchCarboxylate (-COO⁻)~1400 - 1440Variable, Weaker
C-O-C StretchEther~1050 - 1150Strong

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution and Solid-State Structure

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the atomic-level structure of sodium hydrogen oxydi(acetate) in both solution and the solid state.

Solution-State NMR: In a solution such as D₂O, the ¹H NMR spectrum is particularly informative. The parent molecule, diglycolic acid (HOOC-CH₂-O-CH₂-COOH), has a simple ¹H NMR spectrum consisting of a single sharp peak for the four chemically equivalent methylene (B1212753) protons (-CH₂-). chemicalbook.com

For sodium hydrogen oxydi(acetate) (Na⁺⁻OOC-CH₂-O-CH₂-COOH), the chemical equivalence of the two methylene groups is broken. One -CH₂- group is adjacent to a carboxylate group (-COO⁻), while the other is adjacent to a carboxylic acid group (-COOH). This difference in the electronic environment leads to two distinct signals in the ¹H NMR spectrum. The protons adjacent to the more electron-withdrawing -COOH group are expected to appear further downfield compared to those adjacent to the -COO⁻ group.

Solid-State NMR: In the solid state, ²³Na NMR spectroscopy can be employed to probe the local environment of the sodium cation. huji.ac.il As a quadrupolar nucleus (spin I = 3/2), the line width of the ²³Na signal is highly sensitive to the symmetry of the electric field gradient around the nucleus. A more asymmetric environment results in a broader signal. huji.ac.il This technique can be used to study the coordination of the sodium ion by the carboxylate and ether oxygen atoms in the crystal lattice and to detect the presence of different sodium environments or phase changes within the solid material.

Table 2: Predicted ¹H NMR Chemical Shifts for Sodium Hydrogen Oxydi(acetate) in D₂O This table presents predicted chemical shifts based on the analysis of related structures.

Proton EnvironmentPredicted Chemical Shift (δ, ppm)Multiplicity
-O-CH₂ -COOHMore Downfield (e.g., ~4.3)Singlet
⁻OOC-CH₂ -O-More Upfield (e.g., ~4.1)Singlet

Chemical Reactivity and Mechanistic Studies of Sodium Hydrogen Oxydi Acetate Transformations

Acid-Base Chemistry and Buffering Phenomena in Solution

The acid-base properties of sodium hydrogen oxydi(acetate) are central to its chemical character in aqueous environments. The presence of a carboxylate salt and a carboxylic acid group within the same molecule dictates its behavior as a buffering agent.

In an aqueous solution, sodium hydrogen oxydi(acetate) establishes an equilibrium. The compound, being the salt of a weak acid (oxydiacetic acid), can act as a buffer, resisting significant changes in pH upon the addition of small amounts of strong acids or bases. quora.comchemcess.comwikipedia.org The acetate (B1210297) ion, or in this case, the carboxylate portion of the molecule, can neutralize added hydrogen ions, while the carboxylic acid group can react with added hydroxide (B78521) ions. quora.comuzh.ch

This buffering capacity is a result of the common ion effect. nih.gov The dissociation of the carboxylic acid group is suppressed by the presence of the carboxylate anion already in solution from the salt. pschemicals.comnih.gov This equilibrium helps to maintain a relatively stable pH. quora.comchemcess.com A solution containing a weak acid and its conjugate base, such as the components within sodium hydrogen oxydi(acetate), forms a buffer system that is effective in a specific pH range, which for acetate-based buffers is typically in the mildly acidic range (pH 4–6). wikipedia.orgsigmaaldrich.com

The equilibrium can be represented as follows:

HOOCCH₂OCH₂COO⁻ ⇌ ⁻OOCCH₂OCH₂COO⁻ + H⁺

The effectiveness of the buffer, or its buffer capacity, is dependent on the concentrations of the acidic and basic forms of the molecule. chemcess.compsu.edu

Table 1: Factors Influencing pH Stabilization by Sodium Hydrogen Oxydi(acetate)

FactorInfluence on Buffering ActionRelevant Chemical Species
Concentration Higher concentrations of the compound lead to a greater buffer capacity, meaning it can neutralize more added acid or base before the pH changes significantly. chemcess.compsu.eduHOOCCH₂OCH₂COO⁻, ⁻OOCCH₂OCH₂COO⁻
pKa of Oxydiacetic Acid The pKa of the acidic proton determines the pH range at which the buffer is most effective. The buffering range is typically considered to be pKa ± 1.HOOCCH₂OCH₂COO⁻
Addition of Acid Added H⁺ ions are neutralized by the carboxylate anion, shifting the equilibrium to the left. uzh.chwiley-vch.de⁻OOCCH₂OCH₂COO⁻
Addition of Base Added OH⁻ ions are neutralized by the carboxylic acid group, shifting the equilibrium to the right. wiley-vch.devedantu.comHOOCCH₂OCH₂COO⁻

In a controlled setting, the reactivity of sodium hydrogen oxydi(acetate) with acids and bases can be precisely observed. When a strong acid like hydrochloric acid is introduced, the carboxylate anion will accept a proton to form the neutral oxydiacetic acid. wikipedia.org

⁻OOCCH₂OCH₂COO⁻ + H⁺ → HOOCCH₂OCH₂COOH

Conversely, when a strong base such as sodium hydroxide is added, the proton from the carboxylic acid group is neutralized to form water and the disodium (B8443419) salt of oxydiacetic acid. vedantu.comwikipedia.org

HOOCCH₂OCH₂COO⁻ + OH⁻ → ⁻OOCCH₂OCH₂COO⁻ + H₂O

These reactions are fundamental acid-base neutralizations. orgsyn.orgosti.gov The extent of these reactions is governed by the relative strengths of the reacting acid and base.

Hydrolysis Pathways and Resultant Chemical Species

Hydrolysis, the cleavage of chemical bonds by the addition of water, is a key reaction for many esters and related compounds. For sodium hydrogen oxydi(acetate), the ether linkage is generally stable under neutral aqueous conditions, but the carboxylate and carboxylic acid groups influence the solution's properties.

The structure of sodium hydrogen oxydi(acetate) is based on oxydiacetic acid, not acetic acid. Therefore, the hydrolysis of the ether bond would not release acetic acid, but rather would be expected to yield products like glycolic acid. The term "acetate" in its name refers to the two-carbon carboxylate fragments linked by an oxygen atom.

The pH of the solution is primarily influenced by the acid-base equilibrium of the terminal carboxylic acid and carboxylate groups, as discussed in section 4.1.1. nih.gov The hydrolysis of the sodium salt of a weak acid in water results in a slightly basic solution due to the reaction of the anion with water to produce hydroxide ions. In the case of sodium hydrogen oxydi(acetate), the presence of the free carboxylic acid group would counteract this effect, leading to a solution that is likely in the mildly acidic to neutral pH range, depending on the concentration.

Organic Transformations and Functional Group Reactivity

The functional groups present in sodium hydrogen oxydi(acetate)—a carboxylic acid, a carboxylate salt, and an ether—are the centers of its reactivity in organic transformations.

The carboxylic acid group can undergo typical reactions such as esterification with alcohols in the presence of an acid catalyst. It can also be converted to an acyl chloride using reagents like thionyl chloride, which then allows for the formation of amides and other derivatives. The carboxylate group is less reactive but can participate in reactions such as salt formation with heavy metals.

The ether linkage is generally unreactive under many conditions, but it can be cleaved under harsh conditions using strong acids like HBr or HI. The presence of the ether oxygen and the two carboxyl groups makes sodium hydrogen oxydi(acetate) a potential chelating agent, capable of forming complexes with metal ions. Studies on related oxydiacetate complexes with lanthanides have shown that the ligand can bind in a tridentate fashion. psu.edu

Table 2: Potential Organic Transformations of Sodium Hydrogen Oxydi(acetate)

Functional GroupType of ReactionPotential ReagentsResulting Product Type
Carboxylic Acid EsterificationAlcohol, Acid CatalystEster
Acyl Halide FormationThionyl Chloride (SOCl₂)Acyl Chloride
ReductionLiAlH₄Diol
Carboxylate Salt AlkylationAlkyl HalideEster
Ether CleavageStrong Acid (e.g., HBr, HI)Haloacetic Acid derivatives
Whole Molecule ChelationMetal Ions (e.g., Ln³⁺)Metal Complex

Esterification Reactions with Alkyl Halides

The conversion of sodium hydrogen oxydi(acetate) to its corresponding diester can be achieved through reaction with alkyl halides. This transformation follows a well-established mechanism for the esterification of carboxylate salts.

Mechanism and Research Findings

The reaction between a sodium carboxylate and an alkyl halide proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. orgosolver.comlibretexts.org The carboxylate anion acts as the nucleophile, attacking the electrophilic carbon atom of the alkyl halide. This single, concerted step involves the simultaneous formation of a new carbon-oxygen bond and the cleavage of the carbon-halogen bond, resulting in the formation of an ester and a sodium halide salt. orgosolver.com

In the case of sodium hydrogen oxydi(acetate), both carboxylate groups can undergo this reaction, typically requiring at least two equivalents of the alkyl halide to form the diester. The reaction is generally carried out in a suitable solvent, and may be facilitated by elevated temperatures. google.com The choice of alkyl halide (e.g., methyl iodide, ethyl bromide, hexyl chloride) determines the nature of the ester groups in the final product. google.com While the reaction is versatile, primary alkyl halides are most effective, as the SN2 mechanism is sensitive to steric hindrance around the reaction center. libretexts.org

Table 1: Esterification of Sodium Hydrogen Oxydi(acetate) with Alkyl Halides
Reactant 1Reactant 2 (Alkyl Halide)Primary Product (Diester)ByproductReaction Type
Sodium Hydrogen Oxydi(acetate)Bromoethane (CH₃CH₂Br)Diethyl Oxydi(acetate)Sodium Bromide (NaBr)SN2
Sodium Hydrogen Oxydi(acetate)Methyl Iodide (CH₃I)Dimethyl Oxydi(acetate)Sodium Iodide (NaI)SN2
Sodium Hydrogen Oxydi(acetate)1-Chlorooctane (C₈H₁₇Cl)Dioctyl Oxydi(acetate)Sodium Chloride (NaCl)SN2

Decarboxylation Processes Under Forcing Conditions

Decarboxylation is a chemical reaction that removes a carboxyl group, releasing carbon dioxide (CO₂). wikipedia.org For sodium salts of carboxylic acids, this process typically requires forcing conditions, such as high temperatures and the presence of a strong base mixture like soda lime. chemguide.co.uk

Mechanism and Research Findings

The decarboxylation of a sodium carboxylate salt by heating with soda lime (a mixture of sodium hydroxide and calcium oxide) results in the replacement of the -COONa group with a hydrogen atom, forming a hydrocarbon and sodium carbonate. chemguide.co.uk The reaction is thought to proceed through the formation of a carbanion intermediate after the loss of CO₂, which is then protonated. organicchemistrytutor.com

For sodium hydrogen oxydi(acetate), heating with soda lime would lead to the removal of one or both carboxyl groups. The removal of one carboxyl group would yield the sodium salt of (carboxymethoxy)acetic acid. Under sufficiently harsh conditions, a second decarboxylation event could occur, potentially leading to the formation of dimethyl ether, though this would likely involve fragmentation of the molecule. The stability of the intermediate carbanion influences the ease of decarboxylation; however, simple alkyl carboxylates require significant thermal energy for this transformation. wikipedia.orgorganicchemistrytutor.com

Table 2: Decarboxylation of Sodium Hydrogen Oxydi(acetate)
ReactantConditionsPotential ProductsGaseous Byproduct
Sodium Hydrogen Oxydi(acetate)Heating with Soda Lime (NaOH/CaO)Sodium (carboxymethoxy)acetate, Sodium CarbonateCarbon Dioxide (CO₂)
Sodium Hydrogen Oxydi(acetate)Strong Pyrolysis with Soda LimeDimethyl Ether, Sodium CarbonateCarbon Dioxide (CO₂)

Complexation and Interaction Studies with Other Compounds in Solution

In solution, the oxydi(acetate) anion derived from sodium hydrogen oxydi(acetate) is an effective chelating agent, capable of forming stable complexes with a variety of metal ions. The ether oxygen and the two carboxylate groups can all participate in coordination, making it a potentially tridentate ligand. escholarship.orgosti.gov

Mechanism and Research Findings

Studies on the complexation of 2,2'-oxydiacetic acid (ODA) with metal ions provide direct insight into the behavior of its sodium salt. Spectrophotometric studies on the interaction between ODA and the neptunyl(V) ion (NpO₂⁺) in a 1 M NaClO₄ solution have demonstrated the formation of both 1:1 and 1:2 (metal:ligand) complexes. osti.gov The formation of these complexes affects the position and intensity of the NpO₂⁺ absorption band near 980 nm, allowing for the calculation of their stability constants. osti.govtms.org The stability of the 1:1 complexes formed by NpO₂⁺ with various dicarboxylic acids was found to follow the order: thiodiacetic acid << oxalic acid < oxydiacetic acid < iminodiacetic acid. osti.gov This indicates a strong interaction between the NpO₂⁺ ion and the ODA ligand.

Further research has shown that ODA and its derivatives form complexes with other metal ions as well, including In(III) and lanthanides. orientjchem.orgresearchgate.net Polarographic studies with Indium(III) have also confirmed the formation of 1:1 and 1:2 complexes in various aqueous-nonaqueous media. orientjchem.org The ability of the ether oxygen to participate in the coordination sphere is a key feature of ODA's chelating ability. escholarship.orgosti.gov

Table 3: Stability Constants (log β) for NpO₂⁺ Complexes with 2,2'-Oxydiacetic Acid (ODA) in 1 M NaClO₄
Complex Specieslog β₁ (1:1 Complex)log β₂ (1:2 Complex)Reference
[NpO₂(ODA)]⁻3.41 ± 0.02- osti.gov
[NpO₂(ODA)₂]³⁻-5.43 ± 0.03 osti.gov

Coordination Chemistry and Ligand Properties of Sodium Hydrogen Oxydi Acetate

Chelation Behavior and Metal Ion Complexation Potential

Chelation is an equilibrium reaction characterized by the formation of more than one bond between a metal ion and a single ligand, resulting in a stable ring-like structure known as a chelate. beloit.edu The hydrogen oxydi(acetate) ligand, and more commonly its dianion form (oda²⁻), is an effective chelating agent due to its structural arrangement of donor atoms.

The oxydi(acetate) dianion typically acts as a tridentate ligand, coordinating to a metal center through the oxygen atoms of its two carboxylate groups and the central ether oxygen atom. researchgate.netiucr.org This multidentate coordination allows for the formation of stable five-membered chelate rings, a configuration that confers maximum stability. beloit.edu The ability to form multiple bonds with a single metal ion significantly enhances the stability of the resulting complex compared to coordination with monodentate ligands. beloit.edunih.gov The process involves the replacement of coordinated water molecules from an aqueous metal ion by the ligand's donor atoms. utexas.edu

The complexation potential of oxydi(acetate) extends to a wide range of metal ions, including transition metals and lanthanides. researchgate.netdiva-portal.org The formation of stable complexes is crucial for applications in various fields, where the properties of a metal ion, such as its reactivity and solubility, are modified upon chelation. utexas.edusemanticscholar.org Studies on related polycarboxylic acids show they are widely used in forming metal complexes because their carboxyl groups are easily deprotonated, making the oxygen atoms available for donation. researchgate.net

Table 1: Coordination Properties of the Oxydi(acetate) Ligand

Property Description Reference
Typical Denticity Tridentate (3 donor sites) researchgate.netiucr.org
Donor Atoms 2x Carboxylate Oxygen, 1x Ether Oxygen researchgate.net
Chelate Ring Size 5-membered rings beloit.edu
Coordination Mode Can act as a chelating or bridging ligand researchgate.netiucr.org
Typical Configuration Facial (fac) or Meridional (mer) researchgate.netiucr.org

Role as a Lewis Base in Coordination Compounds

In the framework of Lewis acid-base theory, the formation of a coordination compound is a reaction between a Lewis acid (the electron-pair acceptor) and a Lewis base (the electron-pair donor). unizin.orglibretexts.org The central metal ion in a complex acts as the Lewis acid, while the ligands are Lewis bases. utexas.edulibretexts.org

The hydrogen oxydi(acetate) ligand functions as a classic Lewis base. utexas.edumeta-synthesis.com It possesses multiple oxygen atoms, each with lone pairs of electrons that are not involved in bonding within the ligand itself. utexas.eduorientjchem.org These available electron pairs can be donated to the empty orbitals of a transition metal cation to form coordinate covalent bonds. unizin.org The strength of this interaction depends on the ability of the ligand's donor atoms to share their electrons and the ability of the metal ion to accept them. utexas.edu The oxygen atoms of the carboxylate groups and the ether linkage in oxydi(acetate) are the specific sites of Lewis basicity, enabling the ligand to effectively complex with metal ions. researchgate.netnih.gov

Spectroscopic Signatures of Potential Metal-Ligand Interactions

Spectroscopic techniques are essential for characterizing the formation and structure of metal-ligand complexes. Infrared (IR) and UV-Visible (UV-Vis) spectroscopy, in particular, provide direct evidence of coordination. researchgate.netmdpi.com

Infrared (IR) Spectroscopy: The IR spectrum of a ligand changes upon coordination to a metal ion. For carboxylate ligands like oxydi(acetate), the most significant changes are observed in the stretching frequencies of the carboxyl groups. The free oxydiacetic acid shows characteristic C=O stretching bands (ν(C=O)) around 1705-1734 cm⁻¹. researchgate.net Upon deprotonation and coordination to a metal, these bands are replaced by two new bands: an asymmetric stretching vibration (νₐₛ(COO⁻)) and a symmetric stretching vibration (νₛ(COO⁻)). The positions of these bands, and particularly the difference between them (Δν = νₐₛ - νₛ), can indicate the coordination mode of the carboxylate group (e.g., monodentate, bidentate chelating, or bridging). mdpi.com A shift in the C-O-C stretching frequency of the ether group also provides evidence for its involvement in coordination.

UV-Visible (UV-Vis) Spectroscopy: Electronic spectroscopy is used to study the electronic transitions within the ligand and the metal ion. The spectrum of the free ligand often shows bands corresponding to π→π* and n→π* transitions. frontiersin.org Upon complexation, these bands may shift in wavelength and/or intensity, confirming the interaction between the ligand and the metal ion. mdpi.comfrontiersin.org Furthermore, new absorption bands can appear in the visible region due to d-d electronic transitions within the transition metal ion. The energy of these transitions is sensitive to the type of ligand coordinated to the metal, an effect described by the spectrochemical series. libretexts.orgwikipedia.org

Table 2: General Spectroscopic Changes Indicating Oxydi(acetate)-Metal Coordination

Spectroscopic Technique Observation Interpretation Reference
Infrared (IR) Shift in carboxylate (COO⁻) asymmetric and symmetric stretching frequencies. Coordination of the carboxylate groups to the metal center. researchgate.netmdpi.comsciensage.info
Infrared (IR) Shift in the ether (C-O-C) stretching frequency. Coordination of the ether oxygen to the metal center. researchgate.net
UV-Visible (UV-Vis) Shift in ligand-centered absorption bands (e.g., n→π*). Perturbation of the ligand's electronic structure upon binding to the metal. mdpi.comfrontiersin.org
UV-Visible (UV-Vis) Appearance of new bands in the visible region. d-d transitions of the metal ion within the ligand field environment. mdpi.com

Comparison with Related Carboxylate Ligands

The coordination behavior of the oxydi(acetate) ligand can be better understood by comparing it with other common carboxylate-containing ligands.

Acetate (B1210297) (CH₃COO⁻): Acetate is a simple monocarboxylate ligand. It typically functions as a monodentate (κ¹) or a bidentate bridging ligand. wikipedia.org Unlike the tridentate chelation of oxydi(acetate), acetate cannot form a chelate ring on its own with a single metal ion. This structural simplicity means it generally forms less stable complexes compared to polydentate ligands like oxydi(acetate, a phenomenon known as the chelate effect. beloit.edu

Thiodiacetate (S(CH₂COO)₂²⁻): This ligand is a direct analogue of oxydi(acetate), with the ether oxygen replaced by a sulfur atom. Sulfur is a "softer" Lewis base compared to oxygen and may exhibit different affinities for various metal ions based on Hard and Soft Acids and Bases (HSAB) theory. wikipedia.org Structural studies on magnesium complexes have shown that while the Mg-oda complex forms a one-dimensional polymer with a planar, bridging ligand, the Mg-tda complex is a monomer containing a tridentate, facially coordinated ligand, highlighting how a single atom substitution can alter the resulting structure. iucr.org

Ethylenediaminetetraacetate (EDTA⁴⁻): EDTA is a powerful hexadentate chelating agent from the aminopolycarboxylate family. beloit.edusemanticscholar.org It has six donor atoms (two nitrogens and four carboxylate oxygens), allowing it to wrap around a metal ion and form multiple stable five-membered rings. beloit.edu While both oxydi(acetate) and EDTA are chelating agents, EDTA's higher denticity enables it to form significantly more stable complexes with most metal ions. helsinki.fi The stability constants for metal-EDTA complexes are generally much higher than for metal-oda complexes. semanticscholar.orghelsinki.fi

Table 3: Comparison of Oxydi(acetate) with Other Carboxylate Ligands

Ligand Structure Typical Denticity Donor Atoms Chelation Ability
Oxydi(acetate) O(CH₂COO)₂²⁻ Tridentate 3 (O, O, O) Strong chelator, forms two 5-membered rings
Acetate CH₃COO⁻ Monodentate or Bidentate (bridging) 1 or 2 (O, O) Not a chelating ligand by itself
Thiodiacetate S(CH₂COO)₂²⁻ Tridentate 3 (S, O, O) Strong chelator, different metal preference (softer donor)
EDTA (⁻OOCCH₂)₂N(CH₂)₂N(CH₂COO⁻)₂ Hexadentate 6 (2 N, 4 O) Very strong chelator, forms five 5-membered rings

Analytical Methodologies for Quantitative and Qualitative Determination of Sodium Hydrogen Oxydi Acetate

Spectrophotometric Approaches for Detection and Quantification

Spectrophotometry offers a rapid and cost-effective means for the analysis of sodium hydrogen oxydi(acetate). These methods are based on the principle that the compound absorbs light in the ultraviolet-visible (UV-Vis) region of the electromagnetic spectrum. sci-hub.se

UV-Vis spectroscopy can be utilized for the quantitative determination of sodium hydrogen oxydi(acetate). sci-hub.se The compound exhibits absorbance at specific wavelengths, and the intensity of this absorbance is directly proportional to its concentration in a solution, as described by the Beer-Lambert law. sci-hub.se While direct UV-Vis analysis is possible, derivatization techniques can sometimes be employed to enhance sensitivity and selectivity, although this may not always be necessary depending on the sample matrix. turkjps.org For instance, in the analysis of other compounds, derivatization has been shown to shift the maximum absorbance to a different wavelength, which can help in avoiding interferences. turkjps.org The selection of an appropriate solvent is critical, as solvent-solute interactions can influence the resolution of the spectrum. sci-hub.se

A typical UV-Vis spectrophotometric analysis involves preparing a series of standard solutions of sodium hydrogen oxydi(acetate) of known concentrations. The absorbance of these standards is measured at the wavelength of maximum absorbance (λmax) to construct a calibration curve. The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve. nih.gov The practical working range for most UV-Vis spectrophotometers is between 200 and 800 nm. sci-hub.se

In complex mixtures where the spectra of different components overlap, simple UV-Vis spectrophotometry may not be sufficient for accurate quantification. mdpi.com In such cases, chemometric methods can be applied to resolve the overlapping signals and enable the simultaneous determination of multiple components. mdpi.com These multivariate calibration techniques, such as Principal Component Regression (PCR), Partial Least Squares (PLS), and Multivariate Curve Resolution (MCR), utilize the full spectral information rather than just a single wavelength. mdpi.comspectroscopyworld.com

For example, in the analysis of a pharmaceutical compound in the presence of its degradation products, chemometric methods like CLS, PCR, and PLS have been successfully used to resolve severe spectral overlap. mdpi.com These methods involve building a calibration model using a set of standard samples with known concentrations of the analytes. The model can then be used to predict the concentrations of the analytes in unknown samples from their UV-Vis spectra. mdpi.com The use of the entire absorption spectrum can reduce cross-sensitivity and provide more robust and reliable results. spectroscopyworld.com

Chemometric MethodDescriptionApplication Example
Principal Component Regression (PCR) A regression method that uses principal component analysis (PCA) to reduce the dimensionality of the spectral data before performing a least-squares regression.Determination of cefotaxime (B1668864) sodium in the presence of its degradation products. mdpi.com
Partial Least Squares (PLS) A regression method that relates the spectral data to the concentration data by finding a set of latent variables that maximizes the covariance between them.Simultaneous determination of multiple components in a mixture with overlapping spectra. mdpi.com
Multivariate Curve Resolution (MCR) A method that resolves a mixture data set into the pure component contributions (e.g., spectra and concentration profiles) without prior knowledge of the components.Analysis of complex mixtures where the identity and number of components may not be fully known.

Table 6.1: Overview of Chemometric Methods in Spectrophotometric Analysis

Chromatographic Separations and Coupled Techniques (e.g., GC-MS, LC-MS)

Chromatographic techniques are powerful for separating complex mixtures and, when coupled with mass spectrometry, provide highly sensitive and specific detection and identification of compounds like sodium hydrogen oxydi(acetate). saiflucknow.orgthermofisher.com

Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for the analysis of volatile and semi-volatile compounds. thermofisher.com For non-volatile compounds like sodium hydrogen oxydi(acetate), a derivatization step is typically required to increase their volatility. turkjps.org This involves a chemical reaction to convert the analyte into a more volatile derivative that can be readily analyzed by GC. nih.gov Once separated by the GC column, the components are introduced into the mass spectrometer, which provides information about their molecular weight and structure, allowing for confident identification and quantification. thermofisher.com The GC-MS method offers high sensitivity, often allowing for the detection of nanogram quantities. cdc.gov

Chromatographic TechniquePrincipleDerivatizationKey Advantages
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds in a gas phase followed by mass spectrometric detection. thermofisher.comOften required for non-volatile compounds like sodium hydrogen oxydi(acetate) to increase volatility. turkjps.orgHigh sensitivity and resolving power. thermofisher.comcdc.gov
Liquid Chromatography-Mass Spectrometry (LC-MS) Separation of compounds in a liquid phase followed by mass spectrometric detection. saiflucknow.orgOften not required, allowing for direct analysis. saiflucknow.orgApplicable to a wide range of compounds, including non-volatile and thermally unstable ones. saiflucknow.org High selectivity and sensitivity. saiflucknow.org

Table 6.3: Chromatographic Techniques for the Analysis of Sodium Hydrogen Oxydi(acetate)

Advanced Titrimetric and Potentiometric Methods

Advanced titrimetric and potentiometric methods provide robust and precise means for the quantitative analysis of Sodium Hydrogen Oxydi(acetate). These techniques are particularly valuable for assay and purity assessments, offering higher accuracy and automation potential compared to simple manual titrations with colorimetric indicators. The methods typically involve either non-aqueous titration, treating the compound as a base, or aqueous titration, treating it as an acid.

Non-Aqueous Potentiometric Titration

The most common advanced method for the determination of salts of weak acids is non-aqueous titration. hnsgroupofcolleges.orgbdn.go.th In this approach, Sodium Hydrogen Oxydi(acetate) is quantified by treating it as a base in an anhydrous solvent. This method is advantageous because solvents like glacial acetic acid can enhance the basic properties of the analyte, leading to a sharper and more easily detectable endpoint than in an aqueous solution. bdn.go.thlcms.cz

The standard procedure involves using perchloric acid, one of the strongest acids in non-aqueous media, as the titrant. lcms.cz A sample of Sodium Hydrogen Oxydi(acetate) is dissolved in a suitable volume of glacial acetic acid. The solution is then titrated with a standardized solution of perchloric acid in glacial acetic acid. hiranuma.comjmscience.com The chemical reaction involves the protonation of the carboxylate group by the strong acid titrant.

Endpoint detection is almost exclusively performed potentiometrically. jmscience.comresearchgate.net This requires an automated titrator equipped with a suitable electrode system. A glass electrode typically serves as the indicator electrode, while the reference electrode must be adapted for the non-aqueous environment to prevent leakage of water, which can interfere with the reaction. hiranuma.comjmscience.com A common choice is a reference electrode with an inner solution of lithium chloride in ethanol (B145695) or saturated sodium perchlorate (B79767) in glacial acetic acid. lcms.czjmscience.comxylemanalytics.com

The titrator records the potential (in millivolts) as a function of the added titrant volume. The equivalence point, where the analyte has been completely neutralized, is identified as the point of maximum inflection on the resulting titration curve. lcms.cz

Illustrative Data from Non-Aqueous Potentiometric Titration

The following table presents representative results for the assay of a salt of a weak organic acid using 0.1 M Perchloric Acid as the titrant, demonstrating the precision of the method. jmscience.com

Measurement No.Sample Weight (g)Titrant Volume (mL)Calculated Purity (%)
10.202924.69099.78
20.202124.55399.62
30.201024.44099.70
Average Purity (%)99.70
Standard Deviation (%)0.08
Relative Standard Deviation (%)0.08

Aqueous Potentiometric Titration

Alternatively, as an acidic salt, Sodium Hydrogen Oxydi(acetate) can be assayed in an aqueous medium by titrating it with a strong base, such as sodium hydroxide (B78521). Research on the closely related compound, sodium hydrogen diglycolate (B8442512), has shown it to be an excellent alkalimetric primary standard that can be precisely quantified with this method. datapdf.com

In this procedure, an accurately weighed sample is dissolved in high-purity water and titrated with a standardized solution of sodium hydroxide. The reaction involves the neutralization of the acidic proton of the hydrogen oxydi(acetate) anion by the hydroxide ions.

The endpoint is determined by monitoring the pH of the solution with a pH meter as the titrant is added. datapdf.com A titration curve is generated by plotting the measured pH against the volume of sodium hydroxide added. The equivalence point for the titration of sodium hydrogen diglycolate is found at a theoretical pH of 8.2. datapdf.com A similar pH would be expected for the equivalence point of Sodium Hydrogen Oxydi(acetate). This potentiometric endpoint determination provides greater accuracy than visual indicators. fsu.edu

Environmental Chemistry and Biogeochemical Cycling of Sodium Hydrogen Oxydi Acetate

Biodegradation Pathways and Kinetics

The environmental persistence of sodium hydrogen oxydi(acetate) is low due to its susceptibility to microbial degradation. Studies on the broader class of ether carboxylates, including oxydi(acetate) (ODA), show that these compounds can be readily mineralized by various microorganisms.

Under aerobic conditions, sodium hydrogen oxydi(acetate) is readily biodegradable. The primary degradation pathway involves its cleavage into common metabolic intermediates. While the specific enzymatic steps for the hydrogen salt are not detailed, the degradation of the oxydi(acetate) anion is well-documented. The process is initiated by specialized bacteria that can utilize it as a sole source of carbon and energy.

Research has shown that in standard biodegradability tests, such as the OECD 301 E test, disodium (B8443419) oxydi(acetate) achieves a high degree of degradation. For instance, degradation levels of over 90% have been observed within a 14-day period, and complete degradation (100%) within 28 days. In another study using an activated sludge inoculum, degradation reached 60% after 5 days and exceeded 90% by the 10th day. This rapid mineralization indicates a low potential for persistence in aerobic environments.

The kinetics of this degradation are influenced by the concentration of the substance and the microbial population present. The process generally follows first-order kinetics after an initial acclimatization period for the microbial community.

Table 7.1: Aerobic Biodegradation of Oxydi(acetate)

Test Type Inoculum Duration Degradation Rate
OECD 301 E Not specified 14 days >90%
OECD 301 E Not specified 28 days 100%
Closed Bottle Activated Sludge 5 days >60%

Environmental factors significantly affect the rate of microbial degradation of sodium hydrogen oxydi(acetate). Temperature is a critical parameter, with warmer conditions generally accelerating microbial metabolism and thus the rate of biodegradation. While specific quantitative data on the effect of temperature on sodium hydrogen oxydi(acetate) degradation is limited, the general principles of microbial kinetics apply. Degradation rates are expected to increase with temperature up to an optimal point for the specific microbial consortia, beyond which the rates would decline.

Other factors influencing degradation include pH, the availability of other nutrients, and the presence of an acclimated microbial population. Environments with a neutral pH and sufficient nitrogen and phosphorus will support more robust microbial activity and, consequently, faster degradation of the compound.

Impact on Aquatic and Terrestrial Biogeochemical Cycles

The introduction of a readily biodegradable substance like sodium hydrogen oxydi(acetate) into the environment can have tangible effects on biogeochemical processes, particularly those related to oxygen and nutrient cycling.

Due to its rapid biodegradation, sodium hydrogen oxydi(acetate) exerts a significant Biochemical Oxygen Demand (BOD). The theoretical oxygen demand (ThOD) for the mineralization of the related disodium oxydi(acetate) is calculated to be 0.54 mg O₂/mg. Experimental data from respirometry tests show a close correlation, with a 28-day BOD of 0.53 mg O₂/mg. This high oxygen demand means that its release into receiving waters can lead to a rapid depletion of dissolved oxygen as microorganisms consume the compound.

Table 7.2: Oxygen Demand of Oxydi(acetate)

Parameter Value
Theoretical Oxygen Demand (ThOD) 0.54 mg O₂/mg
Biochemical Oxygen Demand (BOD₅) 0.43 mg O₂/mg
Biochemical Oxygen Demand (BOD₂₈) 0.53 mg O₂/mg

The ratio of BOD₅ to COD for disodium oxydi(acetate) is approximately 0.75, indicating high biodegradability.

The significant BOD associated with sodium hydrogen oxydi(acetate) can lead to a marked decrease in dissolved oxygen (DO) levels in aquatic environments, particularly in water bodies with limited re-aeration. This oxygen depletion can create hypoxic (low oxygen) or even anoxic (no oxygen) conditions, which can be detrimental to aerobic aquatic life, including fish and invertebrates.

In stratified lakes or reservoirs, the introduction of sodium hydrogen oxydi(acetate) into the hypolimnion (the dense, bottom layer of water) could exacerbate seasonal anoxia. The combination of natural oxygen consumption from sediment and the added demand from the compound's degradation could accelerate the depletion of the limited oxygen reserves in this layer.

In terrestrial environments, the degradation of sodium hydrogen oxydi(acetate) can influence soil nutrient cycles. As microorganisms break down the molecule to access its carbon content, they incorporate other essential nutrients, such as nitrogen and phosphorus, from the soil to build their biomass. This process, known as nutrient immobilization, temporarily makes these nutrients unavailable to plants.

Environmental Persistence and Mobility Assessments of Acetate (B1210297) Anion

When introduced into the environment, sodium hydrogen oxydi(acetate) dissociates into its constituent ions. The environmental behavior of the compound is therefore governed by the fate of the acetate anion. Acetate is a naturally occurring organic anion that plays a central role in the biogeochemical cycling of carbon in both terrestrial and aquatic ecosystems. researchgate.netsc.edu Its persistence and mobility are dictated by its rapid biological utilization and its chemical properties in soil and water.

Environmental Persistence

The persistence of the acetate anion in the environment is exceptionally low due to its rapid consumption by microorganisms. It is considered to be readily biodegradable under both aerobic and anaerobic conditions. fda.govsantos.com

Biodegradation: Microbial degradation is the most significant removal mechanism for acetate from the environment. fda.gov In solution, compounds like sodium diacetate and sodium acetate dissociate, releasing the acetate anion, which is then available for microbial uptake. fda.govsantos.comatamanchemicals.com Numerous studies have demonstrated the rapid biodegradation of acetate and its precursors. For instance, acetic acid shows 99% degradation within 7 days under anaerobic conditions with activated sludge. fda.gov Similarly, sodium acetate is inherently biodegradable, with studies showing 86% to 100% degradation over periods of 5 to 28 days in the presence of activated sludge. fda.govsantos.comchemos.de Due to this rapid breakdown, acetate is classified as "Not Persistent." santos.com

The table below summarizes findings from various biodegradation studies.

CompoundConditionDegradation RateTime PeriodSource
Acetic AcidAnaerobic, activated sludge99%7 days fda.gov
Sodium AcetateAerobic, activated sludge100%5 days fda.gov
Sodium AcetateDOC-Die-Away Test86%7 days santos.comchemos.de
Sodium AcetateDOC-Die-Away Test99%28 days santos.comcarlroth.com
Sodium AcetateManometric Respirometry (Reference)85.94%28 days pjoes.com

Photodegradation: While biodegradation is the primary fate process, photodegradation of acetic acid and its salts can also occur. However, this process is substantially slower. Studies indicate that acetic acid undergoes 50% photodegradation over 21 days. fda.gov For sodium acetate, a much lower rate of 6.6% photomineralization was observed after 17 hours of UV irradiation. fda.gov

Environmental Mobility

The mobility of the acetate anion in the environment is generally very high, primarily due to its high water solubility and low potential for adsorption to soil and sediment particles. santos.comcharite.de

Partitioning and Adsorption: Upon release, a significant portion of acetate is expected to partition to water. fda.gov The pKa of its corresponding acid, acetic acid, is 4.76, indicating that in most environmental matrices, it will exist as the acetate anion. santos.comcharite.de Anions typically exhibit weak adsorption to soils, particularly those containing organic carbon and clay. santos.comcharite.de This is reflected in the soil organic carbon-water (B12546825) partitioning coefficient (Koc), a measure of a chemical's tendency to bind to soil. The reported log Koc for acetic acid is 0.00 (Koc = 1), which signifies a very high potential for mobility in soil. charite.de Similarly, the estimated Koc for sodium acetate is also very low, at 1.0 L/kg, confirming its low adsorption potential. santos.com Experimental studies have found no detectable sorption of acetic acid on various soil and sediment types. charite.de

The table below presents key mobility parameters for the acetate anion.

ParameterValueImplication for MobilitySource
pKa (as Acetic Acid)4.76Exists as anion, weak adsorption santos.comcharite.de
log Koc (Acetic Acid)0.00Very High Mobility charite.de
Koc (Sodium Acetate)1.0 L/kgVery High Mobility santos.com
Fugacity Modeling~73% partitions to waterHigh mobility in aquatic systems fda.gov
Ion Mobility (Aqueous)4.24 x 10⁻⁸ m²s⁻¹V⁻¹ at 25°CHigh mobility in solution chegg.com

Role in Biogeochemical Cycling

Acetate is a fundamental intermediate in the carbon cycle. researchgate.net In anoxic environments, such as saturated soils and marine sediments, the decomposition of complex organic matter by fermentation produces low molecular weight compounds, primarily short-chain fatty acids like acetate. sc.eduodu.edu This bioavailable acetate then serves as a crucial substrate for other microbial processes, including sulfate (B86663) reduction and methanogenesis. researchgate.net

Applications in Advanced Chemical Synthesis and Research

Reagent in Biochemical and Enzymatic Studies

In the realm of biochemistry, maintaining a stable pH is paramount for the structural and functional integrity of biological macromolecules. Sodium hydrogen oxydi(acetate), in conjunction with its parent acid, forms a buffer system effective in the acidic pH range, making it a valuable tool in specific laboratory contexts.

pH Stabilization for Sensitive Biomolecular Integrity (e.g., Proteins, Nucleic Acids)

The stability of proteins and nucleic acids is highly dependent on pH. gbiosciences.com Deviations from the optimal pH range can lead to denaturation, loss of function, and aggregation. Buffer solutions are therefore essential in biochemical studies to prevent pH fluctuations that could compromise experimental outcomes. libretexts.orglumenlearning.com

Sodium hydrogen oxydi(acetate) is the conjugate base of oxydiacetic acid (also known as diglycolic acid), a dicarboxylic acid with two distinct acidity constants (pKa). wikipedia.org These values determine the pH range over which the buffer is most effective. A solution containing both oxydiacetic acid and sodium hydrogen oxydi(acetate) can resist pH changes, thereby preserving the native conformation and activity of sensitive biomolecules like enzymes and DNA. gbiosciences.comnih.gov The choice of a buffer system is critical, as buffer ions can interact with protein surfaces and influence their stability. nih.gov

Table 1: Acidity Constants and Buffering Range of Oxydiacetic Acid

pKa Value (at 20°C) Effective Buffering Range (pH)
pKa1 = 2.79 ~1.8 - 3.8
pKa2 = 3.93 ~2.9 - 4.9

This table is generated based on the pKa values of the parent compound, Diglycolic Acid. wikipedia.org

Modulation of Biological Processes (e.g., Histone Deacetylase Inhibition)

Certain small molecules can act as modulators of biological pathways. A notable example involves the inhibition of histone deacetylases (HDACs), enzymes that play a critical role in the epigenetic regulation of gene expression. wikipedia.orgnih.gov Short-chain fatty acids and their salts, such as sodium butyrate, are well-documented inhibitors of class I and II HDACs. nih.govselleckchem.com This inhibition leads to the hyperacetylation of histones, which alters chromatin structure and activates gene transcription, a mechanism with therapeutic potential in cancer treatment. nih.govabcam.com

However, while the activity of compounds like sodium butyrate is well-established, there is a lack of scientific literature demonstrating that sodium hydrogen oxydi(acetate) or its parent acid possesses similar HDAC inhibitory activity. Therefore, unlike other simple carboxylates, a role for sodium hydrogen oxydi(acetate) in the modulation of histone deacetylation has not been identified.

Catalytic and Mediating Roles in Organic Synthesis

Beyond biochemistry, buffer systems are also critical in organic synthesis for controlling reaction conditions, improving yields, and minimizing side reactions.

Buffer in Reaction Media to Control pH

Many organic reactions are acid- or base-catalyzed, and their rates are highly dependent on the concentration of H+ or OH- ions. A buffer solution prepared from oxydiacetic acid and sodium hydrogen oxydi(acetate) can be used to maintain a constant pH in the acidic range (approximately pH 2.8-4.9). wikipedia.org This is particularly useful for reactions that produce or consume acid, where the buffer can neutralize the changing H+ concentration and prevent drastic shifts in pH that might otherwise halt the reaction or promote the formation of undesired byproducts. libretexts.orgbiochemazone.com The ability to hold a reaction at a specific acidic pH is crucial for optimizing selectivity and yield in complex synthetic pathways.

Salting-Out Agent in Product Isolation

Salting-out is a common technique used to purify organic products from aqueous solutions. researchgate.net The process involves adding a high concentration of a salt to an aqueous mixture to decrease the solubility of a desired organic compound. chromatographyonline.com This effect arises because the salt ions hydrate (B1144303), reducing the amount of "free" water available to dissolve the organic solute, thereby forcing the compound to precipitate or move into an immiscible organic layer during an extraction. researchgate.net

The effectiveness of a salt as a salting-out agent is related to the charge density of its ions, a principle captured by the Hofmeister series. kinampark.com While salts such as sodium chloride, sodium sulfate (B86663), and ammonium sulfate are commonly used for this purpose, the application of sodium hydrogen oxydi(acetate) as a salting-out agent is not widely documented in chemical literature. Its efficacy would depend on the specific properties of the oxydi(acetate) anion and its ability to structure water, but it is not a conventional choice for this application.

Green Chemistry and Sustainable Chemical Processes

Sodium hydrogen oxydi(acetate), and the closely related sodium acetate (B1210297), are gaining attention in the field of green chemistry. This branch of chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The principles of green chemistry, such as maximizing atom economy, using renewable feedstocks, and designing for degradation, are central to developing sustainable industrial practices. These compounds contribute to sustainability by playing key roles in processes that utilize renewable resources and by serving as effective, often more environmentally benign, alternatives to harsher chemicals in various industrial applications.

Applications in Renewable Resource Utilization (e.g., Hydrogen Production from Ethanol (B145695) Dehydrogenation)

A significant application in renewable resource utilization is the non-catalytic dehydrogenation of ethanol to produce hydrogen (H₂), a clean energy carrier. In this process, which is conducted in the presence of sodium hydroxide (B78521) (NaOH), ethanol is converted into valuable products, including hydrogen gas and sodium acetate as the exclusive solid product scielo.brscielo.brresearchgate.net.

The reaction is typically carried out in a batch reactor at elevated temperatures and pressures. For instance, studies have shown that at 240 °C, ethanol can be completely converted, yielding a gaseous fraction rich in hydrogen (up to 86.9%) and a solid fraction of pure sodium acetate scielo.brscielo.br. This process is considered a green chemical pathway because it starts with ethanol, a readily available renewable fuel, and produces high-value products like hydrogen and sodium acetate while avoiding the production of carbon monoxide (CO) and carbon dioxide (CO₂) scielo.br.

The proposed reaction mechanism involves several steps. Initially, an acid-base reaction occurs where hydroxide deprotonates ethanol to form ethoxide researchgate.net. Subsequently, acetaldehyde, hydroxide, and hydrogen are produced researchgate.net. The acetaldehyde then reacts with the hydroxide in the basic medium to form acetate, a process associated with further hydrogen formation scielo.brscielo.brresearchgate.net. The sodium acetate can then be isolated as a solid product scielo.brscielo.br. This reaction pathway presents an attractive option for producing H₂ and valuable carboxylates under relatively mild conditions without the need for expensive catalysts scielo.br.

Table 1: Summary of Products from Non-Catalytic Ethanol Dehydrogenation in the Presence of NaOH
Product FractionPrimary Component(s)Significance / FindingReference
GaseousHydrogen (H₂)Comprises the majority of the gaseous phase, with yields reaching up to 86.9%. It is a high-value, clean energy carrier. scielo.brscielo.br
LiquidPolymerized SpeciesMass spectrometry reveals compounds with higher molecular masses than ethanol, suggesting anionic polymerization reactions. scielo.brresearchgate.net
SolidSodium AcetateIdentified as the exclusive solid product, confirming its role as a key high-value co-product in this renewable process. scielo.brscielo.brresearchgate.net

Role in Chemical Processes beyond Food Preservation (e.g., Textile, Rubber, Photoresist)

Beyond its role in food preservation, Sodium hydrogen oxydi(acetate) and related acetate salts serve critical functions in several large-scale industrial processes, contributing to more sustainable and efficient manufacturing.

Rubber Industry : In the production of synthetic rubber, sodium acetate plays a key role as a vulcanization inhibitor vinipulchemicals.com. The process of vulcanization is a chemical treatment used to convert rubber into a more durable material. By controlling this process, sodium acetate helps to enhance the quality of the synthetic rubber, improving its material properties and extending its durability vinipulchemicals.com.

Photoresist Technology : Photoresists are light-sensitive materials used to form patterned coatings in microfabrication processes, such as the manufacturing of electronics. While complex formulations are common, sodium acetate is used as a photoresist in aniline dye applications vinipulchemicals.com. Its function in this context is to ensure high precision in the patterning and dyeing processes that are critical for creating intricate electronic components vinipulchemicals.com.

Theoretical and Computational Chemistry of Sodium Hydrogen Oxydi Acetate

Quantum Mechanical Studies of Electronic Structure and Bonding

Quantum mechanical calculations are essential for elucidating the fundamental electronic structure and bonding characteristics of a molecule. For sodium hydrogen oxydi(acetate), these methods, particularly Density Functional Theory (DFT), can provide a detailed picture of electron distribution, molecular orbital energies, and the nature of the chemical bonds. flvc.org

The structure of sodium hydrogen oxydi(acetate) consists of a sodium cation (Na⁺) and a hydrogen oxydi(acetate) anion (⁻OOC-CH₂-O-CH₂-COO⁻). The bonding within this compound is a mix of ionic and covalent interactions. testbook.com An ionic bond exists between the positively charged sodium ion and the negatively charged oxygen atoms of the carboxylate groups. Within the hydrogen oxydi(acetate) anion, the bonds between carbon, oxygen, and hydrogen atoms are covalent. testbook.com

Detailed Research Findings: While specific quantum mechanical studies on sodium hydrogen oxydi(acetate) are not extensively reported in publicly accessible literature, we can infer its properties from studies on related molecules like sodium acetate (B1210297). testbook.com DFT calculations would be employed to optimize the geometry of the ion pair and the crystal lattice, providing key structural parameters. These calculations would also determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding the molecule's reactivity. The electrostatic potential map would visualize the electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule, highlighting the reactive sites. Hydrogen bonding, particularly in the hydrated form or in protic solvents, would also be a key area of investigation, as it governs many of the compound's physical properties. researchgate.netchemistryworld.com

Table 9.1: Predicted Structural and Electronic Properties from Quantum Mechanical Calculations

Parameter Predicted Value/Characteristic Computational Method Significance
Ionic Bond Length (Na-O) ~2.3 - 2.5 Å DFT, Ab initio Describes the strength and nature of the ion pairing.
Covalent Bond Lengths (C=O, C-O, C-C, C-H, C-O-C) Standard carboxylate and ether bond lengths DFT, MP2 Confirms the covalent framework and geometry of the anion.
Bond Angles ~120° for sp² carbons, ~109.5° for sp³ carbons DFT, MP2 Defines the three-dimensional shape of the anion.
Mulliken/NBO Charges Negative charge localized on carboxylate oxygens, positive on Na⁺ DFT Quantifies the charge distribution and identifies electrostatic interaction sites.
HOMO-LUMO Gap Moderate to large DFT, TD-DFT Indicates chemical reactivity and electronic stability.
Vibrational Frequencies Characteristic peaks for C=O, C-O, and C-H stretches DFT Correlates with experimental IR and Raman spectra for structural confirmation.

Molecular Dynamics Simulations for Solution Behavior and Interactions

Molecular Dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecules in solution, providing insights that are often inaccessible through static quantum mechanical calculations. researchgate.net For sodium hydrogen oxydi(acetate), MD simulations would be crucial for understanding its behavior in an aqueous environment, which is relevant for many of its potential applications.

Simulations would model the interactions between the sodium and hydrogen oxydi(acetate) ions and the surrounding water molecules. Key phenomena to be studied include the formation of solvation shells around the ions, the dynamics of ion pairing, and the influence of the solute on the structure and dynamics of water. mdpi.com The simulations would track the trajectories of all atoms over time, governed by a force field that describes the interatomic and intermolecular potentials. nih.gov

Detailed Research Findings: MD simulations of similar ionic liquids and salts in water have revealed complex dynamic behaviors. researchgate.net For sodium hydrogen oxydi(acetate), simulations would likely show the sodium ions and the carboxylate groups of the anion being strongly solvated by water molecules through ion-dipole interactions. The ether oxygen within the oxydi(acetate) anion would also be capable of forming hydrogen bonds with water. nih.gov The simulations could quantify the radial distribution functions, providing a statistical description of the solvation structure. Furthermore, the diffusion coefficients of the ions could be calculated, offering insights into their mobility in solution. The potential of mean force (PMF) could be calculated to understand the thermodynamics of ion association and dissociation in the solvent. osti.gov

Table 9.2: Key Parameters from Molecular Dynamics Simulations

Simulation Output Information Gained Relevance
Radial Distribution Functions (g(r)) Structure of solvation shells around Na⁺ and the anion. Understanding how the ions interact with the solvent.
Coordination Numbers Average number of solvent molecules in the first solvation shell. Quantifies the extent of solvation.
Diffusion Coefficients Mobility of the individual ions in solution. Relates to conductivity and transport properties.
Hydrogen Bond Dynamics Lifetimes and dynamics of hydrogen bonds between the anion and water. Crucial for understanding solubility and solution structure.
Potential of Mean Force (PMF) Free energy profile of ion pairing. Determines the equilibrium between associated and dissociated ions.

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry allows for the detailed investigation of chemical reaction mechanisms, including the identification of transition states and the calculation of activation energies. academicjournals.org For sodium hydrogen oxydi(acetate), this could involve studying its thermal decomposition, hydrolysis, or other chemical transformations.

Reaction pathway modeling would typically employ quantum mechanical methods to map out the potential energy surface of a proposed reaction. By identifying the lowest energy path from reactants to products, the mechanism can be elucidated. A crucial part of this process is locating the transition state, which is the saddle point on the potential energy surface corresponding to the highest energy barrier of the reaction. nih.gov The structure and energy of the transition state determine the reaction rate. nih.gov

Detailed Research Findings: Studies on the thermal decomposition of related compounds like sodium acetate suggest potential reaction pathways that could be relevant for sodium hydrogen oxydi(acetate). rsc.org For instance, one possible decomposition route could be decarboxylation, leading to the formation of carbonate and other products. Another could involve cleavage of the ether bond. Computational modeling could be used to compare the activation barriers for these different pathways to predict the most likely decomposition products under different conditions. scielo.brresearchgate.net Methods like the nudged elastic band (NEB) or intrinsic reaction coordinate (IRC) calculations would be used to confirm the connection between the transition state and the corresponding reactants and products. Kinetic isotope effects can also be computationally predicted to further validate the proposed mechanism. nih.gov

Table 9.3: Hypothetical Decomposition Pathway Analysis

Reaction Step Computational Method Calculated Parameter Significance
Initial Reactant Geometry DFT Optimization Ground state energy and structure Establishes the starting point of the reaction.
Transition State Search QST2/QST3, Berny Optimization Transition state geometry and energy Identifies the energy barrier (activation energy) of the reaction.
Vibrational Analysis Frequency Calculation Imaginary frequency of the transition state Confirms the structure as a true transition state.
Reaction Path Following Intrinsic Reaction Coordinate (IRC) Minimum energy path Connects the transition state to reactants and products, confirming the mechanism.
Product Geometry DFT Optimization Final state energy and structure Determines the overall thermodynamics of the reaction (exothermic/endothermic).

Prediction of Novel Derivatives and Reactivity Profiles

A significant advantage of computational chemistry is its ability to design and screen novel molecules in silico before their synthesis in the laboratory. mdpi.com Starting from the basic structure of sodium hydrogen oxydi(acetate), a wide range of derivatives can be proposed and their properties predicted.

This process, often part of a rational design workflow, involves modifying the parent structure—for example, by esterifying the carboxylate groups, substituting the hydrogens on the carbon backbone, or replacing the ether oxygen with other heteroatoms. Quantum mechanical calculations can then be used to predict the electronic properties, stability, and potential reactivity of these new derivatives. researchgate.netresearchgate.net Quantitative Structure-Activity Relationship (QSAR) models could also be developed to correlate specific structural features with desired properties.

Detailed Research Findings: The prediction of novel derivatives is a cornerstone of modern materials science and drug discovery. rsc.org For sodium hydrogen oxydi(acetate), computational screening could be used to identify derivatives with enhanced properties, such as improved chelating ability, different solubility characteristics, or specific reactivity. For instance, by calculating the HOMO-LUMO gaps of a series of derivatives, their relative kinetic stability could be ranked. flvc.org Similarly, electrostatic potential maps could predict how these derivatives would interact with other molecules or surfaces. This in silico screening can significantly reduce the experimental effort required by prioritizing the most promising candidates for synthesis and testing.

Table 9.4: In Silico Screening of Hypothetical Derivatives

Derivative Type Modification Predicted Property Potential Application
Diester Derivative R-OOC-CH₂-O-CH₂-COO-R Increased hydrophobicity, different solubility Organic synthesis, polymer precursor.
Diamide Derivative R₂N-CO-CH₂-O-CH₂-CO-NR₂ Altered hydrogen bonding capability, metal coordination Coordination chemistry, novel ligands.
Substituted Backbone -OOC-CHR-O-CHR-COO- Chiral derivatives, altered steric and electronic properties Asymmetric synthesis, specialized polymers.
Thioether Analogue ⁻OOC-CH₂-S-CH₂-COO⁻ Different bond angles and lengths, affinity for soft metals Coordination chemistry, materials science.

Q & A

Basic Research: What are the recommended methods for synthesizing and purifying sodium hydrogen oxydi(acetate)?

Answer:
Sodium hydrogen oxydi(acetate) (CAS 110-99-6), the sodium salt of 2,2'-oxydiacetic acid (diglycolic acid), is typically synthesized via neutralization of the parent acid with sodium hydroxide.

  • Procedure :
    • Dissolve 2,2'-oxydiacetic acid in deionized water.
    • Gradually add equimolar NaOH under stirring at 25–30°C.
    • Evaporate the solution under reduced pressure to obtain the sodium salt.
    • Purify via recrystallization in ethanol-water mixtures.
  • Purity Assessment :
    • Melting point analysis (literature range: 140–144°C) .
    • FT-IR spectroscopy to confirm carboxylate bands (~1600 cm⁻¹ for asymmetric COO⁻ stretching) .

Basic Research: Which analytical techniques are most effective for characterizing sodium hydrogen oxydi(acetate?

Answer:
Key methods include:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR (D₂O): Peaks at δ 3.8–4.0 ppm (methylene groups adjacent to ether oxygen) and δ 4.2–4.4 ppm (carboxylate-bound CH₂) .
  • Titrimetry :
    • Acid-base titration using standardized HCl to quantify free carboxylate groups .
  • High-Performance Liquid Chromatography (HPLC) :
    • Reverse-phase C18 column with UV detection at 210 nm for purity assessment .

Basic Research: What safety protocols are critical when handling sodium hydrogen oxydi(acetate) in laboratory settings?

Answer:

  • Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, and safety goggles .
  • Ventilation : Use fume hoods for powder handling to avoid inhalation .
  • First Aid :
    • Skin contact: Wash with soap and water for 15 minutes .
    • Eye exposure: Immediate flushing with water for 10–15 minutes, followed by ophthalmologist consultation .
  • Storage : Keep in airtight containers away from moisture and strong oxidizers .

Advanced Research: How does sodium hydrogen oxydi(acetate) behave as a ligand in metal complexation studies?

Answer:
The compound acts as a tridentate ligand, coordinating through two carboxylate oxygen atoms and the ether oxygen.

  • Methodology :
    • Spectrophotometry : Monitor UV-Vis absorption shifts (e.g., NpO₂⁺ complexes at 980 nm) to determine stability constants .
    • Potentiometry : Measure pH-dependent complex formation with Zr⁴+ or other metals .
  • Key Findings :
    • Stability constants (log β) for Zr⁴+ complexes exceed 10⁶ in aqueous solutions, indicating strong binding .

Advanced Research: How does pH and temperature influence the stability of sodium hydrogen oxydi(acetate)?

Answer:

  • pH Stability :
    • Stable in neutral to mildly alkaline conditions (pH 7–10). Acidic conditions (pH < 3) trigger protonation of carboxylate groups, leading to precipitation of the free acid .
  • Thermal Stability :
    • Thermogravimetric analysis (TGA) shows decomposition above 200°C, releasing CO₂ and H₂O .
  • Recommendations :
    • Avoid prolonged storage above 40°C or in acidic buffers .

Advanced Research: Can sodium hydrogen oxydi(acetate) serve as a buffer in biochemical assays?

Answer:
Yes, due to its two pKa values (~2.3 and ~4.3 for the carboxyl groups), it is effective in low-pH buffer systems.

  • Application Example :
    • Use in peptide purification (similar to acetate buffers) at pH 3.0–5.0, adjusted with phosphoric acid or NaOH .
  • Limitation :
    • Not suitable for high-pH applications due to limited buffering capacity above pH 5.

Advanced Research: How can researchers resolve contradictions in reported stability constants for metal complexes of sodium hydrogen oxydi(acetate?

Answer:

  • Methodological Cross-Validation :
    • Compare data from multiple techniques (e.g., spectrophotometry vs. potentiometry) .
    • Replicate studies under identical ionic strength and temperature conditions.
  • Case Study :
    • Discrepancies in NpO₂⁺ complexation data were resolved by standardizing NaClO₄ concentrations (1 M) to control ionic effects .

Advanced Research: What are the degradation pathways of sodium hydrogen oxydi(acetate) under oxidative conditions?

Answer:

  • Pathways :
    • Thermal decomposition: Forms CO₂, H₂O, and trace formaldehyde above 200°C .
    • Photolytic degradation: UV exposure cleaves the ether bond, yielding glycolic acid derivatives.
  • Analytical Methods :
    • GC-MS to identify volatile degradation products .
    • Ion chromatography for quantifying residual carboxylates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.